
Early Pharmacokinetics of Enozertinib (ORIC-
114): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mutated EGFR-IN-2

Cat. No.: B12432711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Enozertinib (formerly ORIC-114) is an orally bioavailable, irreversible inhibitor of the epidermal

growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3]

It is specifically designed to target EGFR and HER2 exon 20 insertion mutations, which are

found in a subset of non-small cell lung cancer (NSCLC) patients and are associated with a

poor prognosis.[4] Enozertinib is also active against atypical EGFR mutations.[2] A key feature

of enozertinib is its ability to penetrate the blood-brain barrier, offering a potential treatment for

brain metastases, a common complication in NSCLC patients.[4] This technical guide provides

a comprehensive overview of the early preclinical research on the pharmacokinetics of

enozertinib.

Mechanism of Action
Enozertinib covalently binds to the tyrosine kinase domain of the EGFR, thereby irreversibly

inhibiting its activity.[5] In NSCLC with EGFR exon 20 insertion mutations, the EGFR receptor

is constitutively active, leading to the continuous activation of downstream signaling pathways

crucial for cell proliferation and survival, such as the PI3K-Akt and RAS-RAF-MEK-ERK

pathways.[5] By blocking EGFR signaling, enozertinib aims to suppress tumor cell growth and

induce apoptosis.[5]
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Preclinical Pharmacokinetics
Preclinical studies have demonstrated that enozertinib possesses a favorable pharmacokinetic

profile, characterized by oral bioavailability and brain penetrance.[4]

In Vivo Studies
A Phase 1b dose-escalation study in patients with EGFR and HER2 exon 20 mutations

provided initial human pharmacokinetic data.

Parameter Value Species Study Type Reference

Half-life (t½) ~10-15 hours Human Phase 1b [6][7]

Further detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance,

and bioavailability in animal models were not publicly available in the reviewed documents.

Preclinical Efficacy
Enozertinib has shown significant anti-tumor activity in various preclinical models, including

those with intracranial tumors.

Cell-Based Assays
In vitro studies using Ba/F3 cells engineered to express various EGFR exon 20 insertion

mutations demonstrated the potent and selective inhibitory activity of enozertinib.[8]

Xenograft and Patient-Derived Xenograft (PDX) Models
In vivo studies in mice bearing xenografts from human NSCLC cell lines and patient-derived

tumors have shown substantial tumor growth inhibition and tumor regression upon treatment

with enozertinib.[8]

| Animal Model | EGFR Mutation | Treatment | Tumor Growth Inhibition (TGI) | Regressions |

Reference | |---|---|---|---|---| | HCC4006 Xenograft | del19_A750P | 2.5 mg/kg QD, PO | 148% |

10/10 Complete Responses |[8] | | PDX Models | Exon 20 Insertions | 2 to 4 mg/kg QD, PO |

Not specified | Observed |[8] | | PC9-luciferase Intracranial Model | del19 | Once daily, PO |

Superior to mobocertinib and osimertinib | Not specified |[8] |
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Experimental Protocols
In Vivo Efficacy Studies in Xenograft Models
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for

establishing xenografts.[8]

Tumor Implantation:

Subcutaneous Xenografts: Human NSCLC cell lines (e.g., HCC4006) or patient-derived

tumor fragments are implanted subcutaneously into the flanks of the mice.[8]

Intracranial Xenografts: Luciferase-tagged human NSCLC cells (e.g., PC9-luciferase) are

stereotactically injected into the brains of the mice to establish intracranial tumors.[8]

Drug Administration: Enozertinib is administered orally (PO), typically once daily (QD), at doses

ranging from 2 to 4 mg/kg.[8]

Efficacy Assessment:

Subcutaneous Tumors: Tumor volumes are measured regularly using calipers. Tumor growth

inhibition (TGI) is calculated as the percentage reduction in tumor growth in treated animals

compared to vehicle-treated controls. Regression is defined as a decrease in tumor volume

from the initial size.[8]

Intracranial Tumors: Tumor burden is monitored using bioluminescence imaging.[8]
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Caption: Signaling pathway of mutated EGFR and the inhibitory action of Enozertinib.

Experimental Workflow for Preclinical In Vivo Efficacy
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Caption: Workflow for preclinical in vivo efficacy studies of Enozertinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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